2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide -

2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-5972239
CAS Number:
Molecular Formula: C15H10F3N5O
Molecular Weight: 333.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Common synthetic strategies employed in the provided papers include amide coupling reactions, alkylations, and the formation of heterocyclic rings. [, , , ]
  • Structural analysis using techniques such as X-ray crystallography and NMR spectroscopy is frequently used to confirm the identity and characterize the three-dimensional structures of the synthesized compounds. [, , , , , , ]
Applications
  • The mechanism of action for many of the discussed compounds involves inhibiting kinase activity by binding to the ATP-binding site. [, , ]
  • Applications mentioned for the investigated molecules include treatments for chronic myeloid leukemia (CML), inflammatory diseases, thrombosis, and obesity. [, , , , ]
Future Directions
  • Continued research into kinase inhibitors and related compounds with similar structural features holds promise for developing novel therapeutics for various diseases. [, , , , ]
  • Exploring different heterocyclic substitutions, linker strategies, and optimizing physicochemical properties could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. [, , , ]

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative identified as a potent pan-BCR-ABL inhibitor, demonstrating effectiveness against both the wild-type BCR-ABL and the imatinib-resistant T315I mutant. [] AKE-72 exhibits potent anti-leukemic activity, particularly against the K-562 cell line. []

methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

    Compound Description: This compound represents a class of orally bioavailable FXIa inhibitors. [] Optimization of this compound focused on modifications to the P2 prime, macrocyclic amide linker, and imidazole scaffold to enhance FXIa binding affinity and oral exposure. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. [] It exhibits potent anti-leukemic activity and has demonstrated efficacy in prolonging survival in mice models with BCR-ABL(T315I) expressing cells. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

    Compound Description: Nilotinib is a known drug used for the treatment of leukemia. Several publications in this set discuss its pharmaceutical formulations and crystalline forms, particularly aiming to enhance solubility and bioavailability. [, , , , , , , , ]

2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    Compound Description: This compound is part of a series investigated for potential pharmaceutical applications, with a focus on developing efficient synthetic routes. [, ] The synthesis involved hydrogenation of a pyridine precursor to a piperidine ring. [, ]

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

    Compound Description: OSU-03012 is a celecoxib derivative initially characterized as a PDK1 inhibitor. [, , ] Later research revealed its direct inhibitory activity against p21-activated kinase (PAK). [] It has been investigated for its potential in treating breast cancer, demonstrating inhibition of EGFR expression and inducing apoptosis in relevant cell lines. [, , ]

1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (Razaxaban)

    Compound Description: Razaxaban is a potent, selective, and orally bioavailable factor Xa inhibitor. [] Developed through modifications of a series of pyrazole factor Xa inhibitors, Razaxaban incorporates an aminobenzisoxazole as the P(1) ligand. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a novel, peripherally restricted cannabinoid-1 receptor antagonist. [] It exhibits significant weight-loss efficacy in diet-induced obese mice. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It demonstrates potent antiplatelet activity and inhibits 5-HT-mediated vasoconstriction. [, ]

2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a potent HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicide. [] It is utilized for controlling undesirable plants in transgenic crop fields, particularly those resistant to HPPD inhibitor herbicides. []

Properties

Product Name

2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

IUPAC Name

2-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C15H10F3N5O

Molecular Weight

333.27 g/mol

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)10-4-3-5-11(8-10)20-14(24)12-6-1-2-7-13(12)23-9-19-21-22-23/h1-9H,(H,20,24)

InChI Key

BNYRRONTPLCZHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.